molecular formula C15H16N2O B1368924 3-Amino-N-benzyl-2-methylbenzamide

3-Amino-N-benzyl-2-methylbenzamide

カタログ番号: B1368924
分子量: 240.3 g/mol
InChIキー: NJDHYBOHFHLNBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-benzyl-2-methylbenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a methyl group at the 2-position, and an amino substituent at the 3-position of the benzene ring. Its molecular formula is $ \text{C}{15}\text{H}{16}\text{N}_2\text{O} $, with a molecular weight of 240.30 g/mol. Key properties include moderate hydrophobicity (logP ≈ -0.60) and a retention time of 6.18 under specific chromatographic conditions, as reported in experimental studies .

特性

分子式

C15H16N2O

分子量

240.3 g/mol

IUPAC名

3-amino-N-benzyl-2-methylbenzamide

InChI

InChI=1S/C15H16N2O/c1-11-13(8-5-9-14(11)16)15(18)17-10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18)

InChIキー

NJDHYBOHFHLNBN-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC=C1N)C(=O)NCC2=CC=CC=C2

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Benzamide Derivatives

To contextualize the unique attributes of 3-amino-N-benzyl-2-methylbenzamide, a detailed comparison with analogous compounds is provided below.

Structural and Physicochemical Properties

The table below summarizes data from experimental analyses of benzamide derivatives, focusing on retention time, molecular weight, logP (a measure of hydrophobicity), and other properties:

Compound Name Retention Time Molecular Weight logP Notes
3-Amino-N-benzyl-2-methylbenzamide 6.18 111.44 -0.60 Moderate hydrophobicity
4-Amino-N-benzyl-3-methylbenzamide 1.55 111.04 3.64 High logP, polar
3-Amino-N-benzyl-4-methylbenzamide 4.57 109.73 -0.70 Similar hydrophobicity
2-Amino-N-benzyl-3-methylbenzamide 1.82 110.48 2.80 Hydrophobic
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A 207.27 N/A Contains N,O-bidentate group

Key Observations:

  • Retention Time: The higher retention time of 3-amino-N-benzyl-2-methylbenzamide (6.18) compared to isomers like 4-amino-N-benzyl-3-methylbenzamide (1.55) suggests stronger interactions with chromatographic stationary phases, likely due to its unique substitution pattern .
  • Hydrophobicity: The logP value (-0.60) indicates moderate hydrophobicity, contrasting with derivatives like 2-amino-N-benzyl-3-methylbenzamide (logP 2.80), which is significantly more hydrophobic. This property impacts solubility and bioavailability in drug development .
  • Functional Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature an N,O-bidentate directing group, enabling applications in metal-catalyzed C–H bond functionalization. In contrast, 3-amino-N-benzyl-2-methylbenzamide lacks such groups, limiting its utility in catalysis but enhancing its role as a scaffold for bioactive molecules .

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-N-benzyl-2-methylbenzamide to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling 3-amino-2-methylbenzoic acid with benzylamine derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DMAP in anhydrous dichloromethane (DCM) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Reaction monitoring : Track progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity with HPLC (C18 column, 90:10 water/acetonitrile) .

Q. What analytical techniques are critical for characterizing 3-Amino-N-benzyl-2-methylbenzamide?

Methodological Answer:

  • Structural confirmation : Use 1H^1H-NMR (δ 7.8 ppm for aromatic protons, δ 3.4 ppm for benzyl CH2_2) and 13C^{13}C-NMR (δ 167 ppm for carbonyl) .
  • Mass spectrometry : ESI-MS (m/z 269.1 [M+H]+^+) ensures molecular weight accuracy .
  • Elemental analysis : Verify C, H, N composition (theoretical: C 71.35%, H 6.34%, N 10.40%) .

Q. How does the compound’s solubility affect experimental design in biological assays?

Methodological Answer:

  • Solubility profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Pre-solubilize in DMSO for in vitro studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Buffer compatibility : For aqueous assays, use surfactants like Tween-80 (0.05% w/v) to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Key modifications :
    • Amino group substitution : Replace the benzyl group with bulkier aryl groups (e.g., 2,4-dimethylphenyl) to enhance hydrophobic interactions with target enzymes .
    • Methyl group positioning : Shifting the methyl group from the 2- to 4-position on the benzamide ring increases antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PARP-1, correlating with experimental IC50_{50} values .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Assess metabolic stability using liver microsomes (e.g., human CYP3A4 t1/2_{1/2} = 45 min) to identify rapid degradation pathways .
    • Improve bioavailability via prodrug strategies (e.g., acetylating the amino group to enhance intestinal absorption) .
  • Toxicity screening : Conduct zebrafish embryo assays to rule off-target effects (e.g., LC50_{50} >100 µM indicates low acute toxicity) .

Q. What methodologies validate the compound’s interaction with enzyme targets like PARP-1?

Methodological Answer:

  • Enzyme inhibition assays :
    • Use fluorogenic substrates (e.g., PARP-1 assay with NAD+^+ and histone-coated plates) to measure IC50_{50} (reported range: 0.8–2.5 µM) .
    • Confirm specificity via competitive binding assays with olaparib (a known PARP inhibitor) .
  • Cellular validation : Perform comet assays in BRCA-mutated cell lines to quantify DNA repair inhibition (≥80% suppression at 10 µM) .

Q. How can researchers address discrepancies in reported MIC values across bacterial strains?

Methodological Answer:

  • Standardized testing : Follow CLSI guidelines using Mueller-Hinton broth and fixed inoculum size (1×106^6 CFU/mL) .
  • Mechanistic studies :
    • Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance is pump-mediated .
    • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。